Cas no 55325-53-6 ((2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid)

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid structure
55325-53-6 structure
Nome del prodotto:(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
Numero CAS:55325-53-6
MF:C9H11NO3
MW:181.188542604446
MDL:MFCD00671670
CID:366042
PubChem ID:7020763

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, b-amino-a-hydroxy-, (aR,bS)-rel-
    • Benzenepropanoicacid, b-amino-a-hydroxy-, (R*,S*)-
    • (2R,3S)-3-Ammonio-2-hydroxy-3-phenylpropanoate
    • (2R,3S)-3-phenylisoserine
    • (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
    • SCHEMBL487425
    • 136561-53-0
    • Benzenepropanoic acid, beta-amino-alpha-hydroxy-, (alphaR,betaS)-
    • CS-0269707
    • AC-25882
    • 55325-53-6
    • (2R,3S)-3-azaniumyl-2-hydroxy-3-phenylpropanoate
    • F12982
    • (2R,3S)-3-Phenyl-Isoserine
    • MFCD00671670
    • 3-Phenylisoserine, (2R,3S)-
    • 3-(2R,3S)-Phenylisoserine
    • (2r,3s)-phenylisoserine
    • AKOS006274499
    • (2R, 3S)-3-Phenyl-Isoserine
    • AMY21980
    • Benzenepropanoic acid, beta-amino-alpha-hydroxy-, [R-(R*,S*)]-
    • (2R,3S)-3-amino-3-phenyl-2-hydroxypropionic acid
    • RZARFIRJROUVLM-JGVFFNPUSA-N
    • FXH8Y63XMR
    • EN300-258810
    • (alphaR,betaS)-beta-Amino-alpha-hydroxybenzenepropanoic acid
    • MDL: MFCD00671670
    • Inchi: InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
    • Chiave InChI: RZARFIRJROUVLM-JGVFFNPUSA-N
    • Sorrisi: C1=CC=C(C=C1)C(C(C(=O)O)O)N

Proprietà calcolate

  • Massa esatta: 181.07389321g/mol
  • Massa monoisotopica: 181.07389321g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 178
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.5
  • Superficie polare topologica: 83.6Ų

Proprietà sperimentali

  • PSA: 83.55000
  • LogP: 0.83220

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-258810-10.0g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6 95%
10.0g
$138.0 2024-06-18
Enamine
EN300-258810-1g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6
1g
$24.0 2023-09-14
Enamine
EN300-258810-1.0g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6 95%
1.0g
$24.0 2024-06-18
Enamine
EN300-258810-0.5g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6 95%
0.5g
$23.0 2024-06-18
Enamine
EN300-258810-100.0g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6 95%
100.0g
$814.0 2024-06-18
Enamine
EN300-258810-10g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6
10g
$138.0 2023-09-14
Enamine
EN300-258810-100g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6
100g
$814.0 2023-09-14
Enamine
EN300-258810-25g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6
25g
$292.0 2023-09-14
Enamine
EN300-258810-50g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6
50g
$491.0 2023-09-14
Enamine
EN300-258810-2.5g
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
55325-53-6 95%
2.5g
$43.0 2024-06-18

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid Letteratura correlata

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